2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that features both an isocyanate group and a dioxaborolane ring
Preparation Methods
The synthesis of 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isocyanatophenylboronic acid with 2,2,4,4-tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the isocyanate group from reacting with moisture. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, facilitated by the boron atom in the dioxaborolane ring.
Hydrolysis: The isocyanate group is susceptible to hydrolysis, forming amines and carbon dioxide in the presence of water.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on target molecules, forming stable covalent bonds. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.
Comparison with Similar Compounds
Similar compounds to 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other isocyanate-containing compounds and dioxaborolane derivatives. For example:
Phenyl isocyanate: Similar in reactivity but lacks the dioxaborolane ring, making it less versatile in certain applications.
2-(3-Isocyanatophenyl)-1,3-benzoxazole: Another isocyanate-containing compound with different structural features and reactivity.
The uniqueness of this compound lies in its combination of an isocyanate group and a dioxaborolane ring, providing a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-(3-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(8-10)15-9-16/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAATWKRRDGVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656962 | |
Record name | 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787591-43-9 | |
Record name | 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=787591-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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